molecular formula C13H18N2O3 B14648961 Ethyl 2-(phenethylcarbamoylamino)acetate CAS No. 52631-96-6

Ethyl 2-(phenethylcarbamoylamino)acetate

Cat. No.: B14648961
CAS No.: 52631-96-6
M. Wt: 250.29 g/mol
InChI Key: KJSSJOKIDYVRAF-UHFFFAOYSA-N
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Description

Ethyl 2-(phenethylcarbamoylamino)acetate (CAS 7150-63-2) is an ethyl ester derivative featuring a carbamoylamino (-NH-C(O)-NH-) group linked to a phenethyl moiety. Its molecular formula is C₉H₁₆N₂O₅, with a molecular weight of 232.24 g/mol.

For instance, Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate is prepared by oxidizing a thioether precursor with 3-chloroperoxybenzoic acid (mCPBA) . Similar methods may apply to the target compound, involving phenethylamine and ethyl chloroacetate intermediates.

Properties

CAS No.

52631-96-6

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-(2-phenylethylcarbamoylamino)acetate

InChI

InChI=1S/C13H18N2O3/c1-2-18-12(16)10-15-13(17)14-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,14,15,17)

InChI Key

KJSSJOKIDYVRAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(phenethylcarbamoylamino)acetate can be achieved through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction of ethyl chloroacetate with phenethylamine under basic conditions can yield this compound . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of esters, including this compound, often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. These reactions are catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenethylcarbamoylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Aminolysis: Amines in the presence of a base.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Aminolysis: Amide.

Mechanism of Action

The mechanism of action of ethyl 2-(phenethylcarbamoylamino)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The phenethylcarbamoylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Substituents/Functional Groups Applications/Properties Reference
Ethyl 2-(diethylamino)-2-phenylacetate C₁₄H₂₁NO₂ Diethylamino group, phenyl ring Intermediate in alkaloid synthesis
Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate C₁₇H₁₆N₂O₂ Cyano (-CN), phenylamino (-NHPh) Potential pharmacophore for kinase inhibitors
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate C₁₉H₁₈N₂O₂ Imidazole ring, dual phenyl groups Anticancer/antimicrobial activity
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-benzofuran)acetate C₁₄H₁₅BrO₄S Benzofuran, sulfinyl (-SO-) Crystal engineering (π-π interactions)
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl, β-ketoester Analytical standard for acetophenone synthesis

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